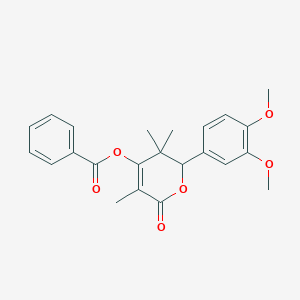
2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate
Overview
Description
2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, 2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate has shown promising results as an anti-tumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate has been investigated for its potential use as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate is not yet fully understood. However, studies have suggested that 2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate has been shown to have various biochemical and physiological effects. In animal studies, 2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate has been demonstrated to reduce tumor growth and inflammation, as well as improve cognitive function. Additionally, 2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate in lab experiments is its ability to selectively target certain enzymes and signaling pathways, which may make it a useful tool in studying these processes. However, one limitation of using 2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate. One area of interest is the development of 2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate and its potential applications in other scientific fields. Finally, research into the safety and toxicity of 2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-3,6-dihydro-2H-pyran-4-yl benzoate is needed to fully assess its potential as a therapeutic agent.
properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-3,3,5-trimethyl-6-oxo-2H-pyran-4-yl] benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-14-19(28-22(25)15-9-7-6-8-10-15)23(2,3)20(29-21(14)24)16-11-12-17(26-4)18(13-16)27-5/h6-13,20H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYUKUMDLHAAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(OC1=O)C2=CC(=C(C=C2)OC)OC)(C)C)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4291692.png)
![3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B4291695.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B4291701.png)
![methyl [6'-amino-5'-cyano-3'-(4-methoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate](/img/structure/B4291706.png)
![(6'-amino-5'-cyano-2-oxo-3'-propyl-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetic acid](/img/structure/B4291711.png)
![ethyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]alaninate](/img/structure/B4291737.png)

![ethyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]alaninate](/img/structure/B4291753.png)
![1,1',3,3'-tetrapropyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B4291763.png)
![4-[6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-chloro-6-methoxyphenyl morpholine-4-carboxylate](/img/structure/B4291779.png)
![6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291787.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291791.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291793.png)
![6-amino-3-(4-bromophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291801.png)